Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester
Brand Name: Vulcanchem
CAS No.: 75745-76-5
VCID: VC18462313
InChI: InChI=1S/C16H18ClN3O5S/c1-16(2,3)25-15(21)20-19-10-18-13-8-9-14(24-13)26(22,23)12-6-4-11(17)5-7-12/h4-10H,1-3H3,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C16H18ClN3O5S
Molecular Weight: 399.8 g/mol

Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester

CAS No.: 75745-76-5

Cat. No.: VC18462313

Molecular Formula: C16H18ClN3O5S

Molecular Weight: 399.8 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester - 75745-76-5

Specification

CAS No. 75745-76-5
Molecular Formula C16H18ClN3O5S
Molecular Weight 399.8 g/mol
IUPAC Name tert-butyl N-[[(E)-[5-(4-chlorophenyl)sulfonylfuran-2-yl]iminomethyl]amino]carbamate
Standard InChI InChI=1S/C16H18ClN3O5S/c1-16(2,3)25-15(21)20-19-10-18-13-8-9-14(24-13)26(22,23)12-6-4-11(17)5-7-12/h4-10H,1-3H3,(H,18,19)(H,20,21)
Standard InChI Key KLTRGXNLWLORMC-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NN/C=N/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)NNC=NC1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl NN-[[(EE)-[5-(4-chlorophenyl)sulfonylfuran-2-yl]iminomethyl]amino]carbamate, reflects its intricate architecture . Key structural elements include:

  • A furan ring at position 2, functionalized with a sulfonyl group linked to a 4-chlorophenyl substituent.

  • An iminomethyl hydrazinecarboxylate group, where the hydrazine backbone is esterified with two methyl groups.

  • A tert-butyl carbamate protecting group on the hydrazine nitrogen.

The EE-configuration of the imine double bond (C=N\text{C=N}) is stabilized by conjugation with the furan ring and sulfonyl group, as evidenced by computational modeling .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.75745-76-5
Molecular FormulaC16H18ClN3O5S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{5}\text{S}
Molecular Weight399.8 g/mol
XLogP33.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, typically starting from furan-2-carbaldehyde and 4-chlorobenzenesulfonyl chloride. A proposed pathway includes:

  • Sulfonylation of Furan: Reaction of furan-2-carbaldehyde with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) yields 5-(4-chlorophenyl)sulfonylfuran-2-carbaldehyde.

  • Imine Formation: Condensation of the aldehyde with tert-butyl hydrazinecarboxylate in the presence of a dehydrating agent (e.g., molecular sieves) forms the imine intermediate .

  • Esterification: Methylation of the hydrazinecarboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2CO3\text{K}_{2}\text{CO}_{3}) completes the synthesis.

Key Reaction Conditions

  • Temperature: 60–80°C for sulfonylation and imine formation.

  • Catalysts: Amberlyst-36 or similar acid catalysts for esterification .

  • Solvents: Dichloromethane or dimethyl carbonate (DMC) for greener synthesis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^{1}\text{H} NMR:

    • Aromatic protons on the 4-chlorophenyl group appear as two doublets at δ\delta 7.85–7.90 ppm (ortho to Cl) and δ\delta 7.45–7.50 ppm (meta to Cl) .

    • Furan protons resonate as a doublet at δ\delta 6.75 ppm (H-3) and a triplet at δ\delta 7.25 ppm (H-4).

    • The tert-butyl group shows a singlet at δ\delta 1.45 ppm.

  • 13C^{13}\text{C} NMR:

    • The sulfonyl carbon appears at δ\delta 165 ppm.

    • The imine carbon (C=N\text{C=N}) resonates at δ\delta 155 ppm .

Mass Spectrometry (MS)

The ESI-MS spectrum displays a molecular ion peak at m/zm/z 400.1 ([M+H]+[\text{M}+\text{H}]^{+}), consistent with the molecular formula C16H18ClN3O5S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{5}\text{S}. Fragment ions at m/zm/z 243.0 and 156.8 correspond to cleavage at the sulfonyl and carbamate groups, respectively .

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